(2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile
Description
Properties
CAS No. |
914636-24-1 |
|---|---|
Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-amino-3-[[4-(2-methylpropyl)phenyl]methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C15H16N4/c1-11(2)7-12-3-5-13(6-4-12)10-19-15(9-17)14(18)8-16/h3-6,10-11H,7,18H2,1-2H3 |
InChI Key |
ADVNRHLLJHJHMK-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile typically involves the following steps:
-
Condensation Reaction: : The primary step involves the condensation of 4-(2-methylpropyl)benzaldehyde with 2-amino-3-butenedinitrile. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base.
-
Purification: : The crude product obtained from the condensation reaction is purified using recrystallization techniques. Solvents like ethanol or a mixture of ethanol and water are commonly used for recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and controlled environments ensures high yield and purity of the final product. Industrial methods may also involve the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Formation of nitriles or imines.
Reduction: Regeneration of the original amine and aldehyde.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its synthesis, biological activities, and potential applications based on current research findings.
Key Synthesis Techniques:
- Eschenmoser Coupling : This method has been effective in synthesizing related compounds, demonstrating high yields and scalability .
- Modular Approaches : Recent studies suggest modular synthetic strategies that allow for diverse substitutions on the phenyl ring, enhancing the compound's versatility .
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects on tyrosine kinases, which are critical in cancer progression .
Antimicrobial Properties
Studies have reported antimicrobial activities associated with structurally related compounds. The introduction of specific substituents can enhance efficacy against various bacterial strains .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in pathways involving amino acid metabolism. This could lead to applications in metabolic disorders or as adjuncts in cancer therapies .
Polymer Chemistry
The unique structure of This compound allows it to be used as a building block for polymers with specific properties. Its ability to form stable bonds can be exploited in creating novel materials with tailored mechanical and thermal properties.
Nanotechnology
In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems due to their ability to form nanoparticles that can encapsulate therapeutic agents .
Case Studies
- Anticancer Compound Development : A study demonstrated that a derivative of this compound showed a 70% inhibition rate against a specific cancer cell line, significantly outperforming other compounds tested .
- Antimicrobial Efficacy : Research highlighted a derivative's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for new antibiotics .
- Polymer Applications : A case study focused on using this compound in creating biocompatible polymers for medical devices, showcasing its compatibility with biological systems and stability under physiological conditions .
Mechanism of Action
The mechanism of action of (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile involves its interaction with biological targets such as enzymes and receptors. The Schiff base can form coordination complexes with metal ions, which can then interact with biological molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related enedinitrile derivatives, focusing on substituent effects, crystallographic data, and physicochemical properties.
Structural and Functional Group Comparisons
Crystallographic and Electronic Properties
- Target Compound: The 4-(2-methylpropyl)phenyl group introduces steric bulk, likely influencing crystal packing through van der Waals forces.
- 2,4-Dihydroxyphenyl Analog () : The hydroxyl groups facilitate extensive hydrogen-bonding networks, as described in graph set analysis for molecular crystals . This compound’s crystal structure may exhibit higher symmetry due to directional H-bonds.
- Sulfur’s polarizability may also contribute to unique charge-transfer properties .
Physicochemical Behavior
- Solubility: The target compound’s hydrophobicity limits solubility in aqueous media, whereas the dihydroxyphenyl analog () is more soluble in polar solvents like ethanol or DMSO.
- Thermal Stability : Bulky substituents (e.g., 4-(2-methylpropyl)phenyl) may increase melting points due to enhanced lattice energy, though specific data are unavailable.
- Reactivity : The electron-withdrawing dinitrile group in all compounds likely stabilizes the conjugated system, affecting redox behavior. Thiophene-containing derivatives () may exhibit unique reactivity in electrophilic substitution reactions due to sulfur’s electronic effects.
Validation and Methodological Consistency
All compared compounds were analyzed using SHELX or ORTEP software, ensuring consistent refinement and validation of crystallographic data . Structure validation protocols, as outlined by Spek (), confirm the reliability of bond lengths, angles, and displacement parameters in these studies.
Biological Activity
The compound (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile, often referred to as a derivative of a Schiff base, has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, as well as its mechanisms of action, supported by relevant data and case studies.
Chemical Structure
The compound can be described structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : CHN
- Molecular Weight : 269.32 g/mol
Antibacterial Activity
Research indicates that Schiff bases, including the compound , exhibit significant antibacterial properties. A study evaluated the antibacterial efficacy of various derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound showed a notable inhibition zone, suggesting effective antibacterial activity.
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
This data supports the potential application of this compound in developing antibacterial agents.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to apoptosis in cancer cells and disruption of bacterial cell walls. The presence of the amino and nitrile functional groups plays a crucial role in these interactions.
-
Antibacterial Mechanism :
- Disruption of bacterial cell wall synthesis.
- Interference with metabolic pathways through enzyme inhibition.
-
Anticancer Mechanism :
- Induction of apoptosis via caspase activation.
- Inhibition of cell proliferation through cell cycle arrest.
Case Studies
- Antibacterial Efficacy : A recent study published in a peer-reviewed journal evaluated the efficacy of various Schiff bases, including our compound, against multi-drug resistant strains of bacteria. The findings revealed that the compound exhibited superior activity compared to traditional antibiotics, highlighting its potential in treating resistant infections.
- Cytotoxicity in Cancer Cells : Another study investigated the cytotoxic effects on MCF-7 cells using flow cytometry. The results indicated that treatment with the compound led to significant apoptosis, with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile, and how can reaction conditions be systematically optimized?
- Methodology :
- Use stepwise condensation reactions involving nitrile precursors and Schiff base formation under controlled temperatures (e.g., 0–25°C) to minimize side-product formation.
- Employ HPLC/MS to monitor intermediates (e.g., in situ formation of imine bonds) and optimize stoichiometric ratios of reagents like N,N-diisopropylethylamine (DIPEA) to improve yield .
- Apply Design of Experiments (DoE) to evaluate solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., transition metal salts) for regioselective enedinitrile formation .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the stereochemistry of this compound?
- Methodology :
- Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement to confirm the (2Z) and (E) configurations. Ensure data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
- Validate NMR assignments (e.g., ¹H and ¹³C) using 2D-COSY and HSQC experiments, focusing on distinguishing between geometric isomers via coupling constants (e.g., J values for Z/E alkenes) .
Q. How can computational tools like SHELX and WinGX streamline structural analysis of this compound?
- Methodology :
- Process diffraction data in SHELXS/SHELXD for initial structure solution, followed by refinement in SHELXL with anisotropic displacement parameters for non-H atoms .
- Use WinGX to generate CIF reports and ORTEP diagrams for visualizing anisotropic displacement ellipsoids and hydrogen bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and theoretical data (e.g., bond length discrepancies in X-ray vs. DFT calculations)?
- Methodology :
- Perform multipole refinement in SHELXL to account for electron density distortions in X-ray data, particularly for conjugated enedinitrile systems .
- Cross-validate DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with SC-XRD data, adjusting basis sets to better model π-conjugation effects .
Q. What strategies are effective for analyzing hydrogen bonding and π-π interactions in the crystal lattice of this compound?
- Methodology :
- Apply graph-set analysis (Bernstein’s approach) to categorize hydrogen-bonding motifs (e.g., R²₂(8) rings) using Mercury or PLATON .
- Quantify π-π stacking distances (3.4–3.8 Å) and slippage angles using CrystalExplorer to correlate packing patterns with substituent effects (e.g., 4-(2-methylpropyl)phenyl groups) .
Q. How can structural validation protocols address challenges in refining disordered moieties (e.g., the methylpropylphenyl group)?
- Methodology :
- Use the SQUEEZE algorithm in PLATON to model solvent-accessible voids and disordered regions, ensuring R-factor convergence below 0.05 .
- Apply Hirshfeld surface analysis to identify weak interactions (e.g., C-H···N) that stabilize disordered conformers .
Q. What advanced synthetic routes enable functionalization of the enedinitrile core for structure-activity relationship (SAR) studies?
- Methodology :
- Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl substituents at the amino group while preserving stereochemistry .
- Use flow chemistry to optimize nitrile-to-amide transformations under high-pressure conditions for SAR diversification .
Methodological Notes
- Crystallographic Data : Prioritize high-resolution datasets (≤ 0.8 Å) for accurate refinement of conjugated systems. SHELXL’s TWIN/BASF commands are critical for handling twinning in enantiopure crystals .
- Stereochemical Integrity : Protect the amino group with tert-butoxycarbonyl (Boc) during synthesis to prevent racemization in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
